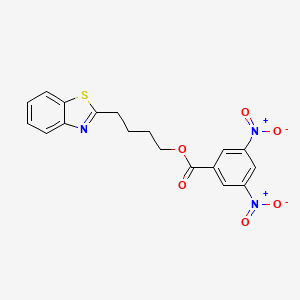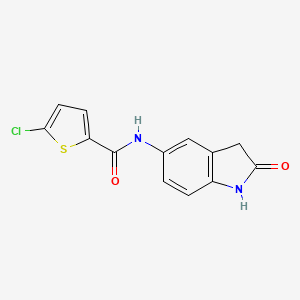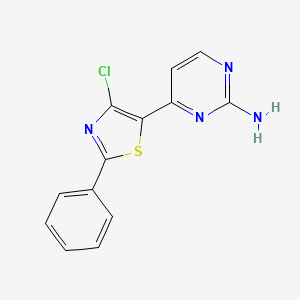
4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate” is a chemical compound with the molecular formula C18H15N3O6S . It has an average mass of 401.393 Da and a monoisotopic mass of 401.068146 Da .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which “4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate” is a part of, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, benzothiazoles can be prepared by treatment of 2-mercaptoaniline with acid chlorides .Molecular Structure Analysis
Benzothiazoles, which “4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate” is a derivative of, consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes can be achieved, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The compound 4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate can be synthesized through various pathways, including diazo-coupling and Knoevenagel condensation . These derivatives have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, with some exhibiting better inhibition potency than standard reference drugs .
Antibacterial Potential
The antibacterial properties of benzothiazole derivatives are well-documented. They have been found to inhibit a range of bacterial enzymes and proteins, such as DNA gyrase and dihydroorotase, which are crucial for bacterial survival . This compound’s structural framework could potentially be optimized to enhance its antibacterial efficacy.
Antimicrobial Applications
Benzothiazole compounds have shown effectiveness against various microbial strains, including Escherichia coli and Staphylococcus aureus . The dinitrobenzoate moiety in 4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate could be leveraged to develop new antimicrobial agents with specific mechanisms of action.
Drug Development Scaffold
The benzothiazole nucleus is a significant scaffold in drug development due to its biological activities. It has been reported to exhibit a range of activities from anti-inflammatory to anticancer . The compound could serve as a starting point for the development of drugs targeting various diseases.
Anticonvulsant Evaluation
Some benzothiazole derivatives have been evaluated for their anticonvulsant properties. Computational studies suggest that modifications to the benzothiazole structure could yield compounds with potential use in treating convulsive disorders .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between a drug candidate and its target. Benzothiazole derivatives, including 4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate , can be analyzed against various targets to predict binding affinities and identify potential inhibitors with enhanced activity .
Mecanismo De Acción
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity, making it a vital structure for the investigation of novel therapeutics . The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry .
Benzothiazole derivatives have been reported to have numerous biological applications, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, anti-HIV, anti-Parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, and antiepileptic drugs .
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Propiedades
IUPAC Name |
4-(1,3-benzothiazol-2-yl)butyl 3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c22-18(12-9-13(20(23)24)11-14(10-12)21(25)26)27-8-4-3-7-17-19-15-5-1-2-6-16(15)28-17/h1-2,5-6,9-11H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLOBHWCCBCLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCOC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2609033.png)

![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2609038.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2609041.png)
![N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2609042.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2609043.png)
![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)but-2-ynamide](/img/structure/B2609045.png)


![6-benzyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2609050.png)
![1-(benzenesulfonyl)-4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2609053.png)

![N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2609055.png)